molecular formula C20H17N7O6S B10921706 methyl 1-{[(4-{[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate

methyl 1-{[(4-{[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate

Cat. No.: B10921706
M. Wt: 483.5 g/mol
InChI Key: YLIUWVAHIOALLO-LSHDLFTRSA-N
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Description

Methyl 1-[({4-[((E)-1-{5-[(4-nitrophenoxy)methyl]-2-furyl}methylidene)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1H-pyrazole-3-carboxylate: is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features multiple functional groups, including a nitrophenoxy group, a furan ring, a triazole ring, and a pyrazole ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[({4-[((E)-1-{5-[(4-nitrophenoxy)methyl]-2-furyl}methylidene)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1H-pyrazole-3-carboxylate involves several steps:

    Formation of the nitrophenoxy group: This step typically involves the nitration of phenol to form 4-nitrophenol, followed by the reaction with a suitable alkylating agent to introduce the methoxy group.

    Synthesis of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.

    Formation of the triazole ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate aldehyde or ketone.

    Synthesis of the pyrazole ring: The pyrazole ring is synthesized through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Coupling reactions: The final compound is obtained through a series of coupling reactions, where the different functional groups are linked together under specific reaction conditions, such as the use of a base or acid catalyst, appropriate solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further participate in additional chemical transformations.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings and the triazole ring.

    Coupling Reactions: The presence of multiple functional groups allows for various coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under conditions like acidic or basic environments, elevated temperatures, and specific solvents.

Major Products

    Oxidized derivatives: Various oxidized forms of the furan and pyrazole rings.

    Amino derivatives: Reduction of the nitro group leads to amino derivatives, which can further react to form amides, imines, and other functional groups.

    Substituted derivatives: Products from substitution reactions at the aromatic and triazole rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a potential lead compound for drug discovery.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Medicine

    Drug Development: The compound’s structural complexity and functional groups make it a candidate for developing new therapeutic agents.

    Diagnostics: It can be used in the development of diagnostic tools and imaging agents.

Industry

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials.

    Agriculture: It may serve as a precursor for agrochemicals, including pesticides and herbicides.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, and nucleic acids. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. The triazole and pyrazole rings are known to interact with metal ions, which can modulate the activity of metalloenzymes and other metal-dependent biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[({4-[((E)-1-{5-[(4-nitrophenoxy)methyl]-2-furyl}methylidene)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)ethyl]-1H-pyrazole-3-carboxylate
  • Methyl 1-[({4-[((E)-1-{5-[(4-nitrophenoxy)methyl]-2-furyl}methylidene)amino]-4H-1,2,4-triazol-3-yl}thio)methyl]-1H-pyrazole-3-carboxylate

Uniqueness

The unique combination of functional groups in methyl 1-[({4-[((E)-1-{5-[(4-nitrophenoxy)methyl]-2-furyl}methylidene)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1H-pyrazole-3-carboxylate provides distinct reactivity and interaction profiles compared to similar compounds. The presence of the nitrophenoxy group and the specific arrangement of the triazole and pyrazole rings contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C20H17N7O6S

Molecular Weight

483.5 g/mol

IUPAC Name

methyl 1-[[4-[(E)-[5-[(4-nitrophenoxy)methyl]furan-2-yl]methylideneamino]-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate

InChI

InChI=1S/C20H17N7O6S/c1-31-19(28)18-8-9-25(24-18)13-34-20-23-21-12-26(20)22-10-16-6-7-17(33-16)11-32-15-4-2-14(3-5-15)27(29)30/h2-10,12H,11,13H2,1H3/b22-10+

InChI Key

YLIUWVAHIOALLO-LSHDLFTRSA-N

Isomeric SMILES

COC(=O)C1=NN(C=C1)CSC2=NN=CN2/N=C/C3=CC=C(O3)COC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=NN(C=C1)CSC2=NN=CN2N=CC3=CC=C(O3)COC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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